N6-Benzyl-2-deoxyadenosine vs. N6-Benzyladenosine: Complete Loss of Anti-Enterovirus 71 Activity Confirmed in RD Cell Cytopathic Effect Assay
A direct, head-to-head comparison within a single published study evaluated the antiviral activity of N6-benzyladenosine (riboside, BAPR) and its 2′-deoxyadenosine derivatives against enterovirus 71 (EV71) in RD (rhabdomyosarcoma) cells. N6-Benzyladenosine demonstrated an EC50 of 5 μM against EV71 replication [1]. In contrast, the study explicitly reported that '2′-Deoxyadenosine derivatives did not elicit any inhibitory or cytotoxic effect' [1]. This represents a complete functional nullification of antiviral activity upon removal of the 2′-hydroxyl group, making N6-benzyl-2-deoxyadenosine fundamentally unsuitable for direct antiviral applications where the riboside is active.
| Evidence Dimension | Antiviral activity against Enterovirus 71 (EV71) replication in RD cells |
|---|---|
| Target Compound Data | No inhibitory effect; no cytotoxic effect (inactive) |
| Comparator Or Baseline | N6-Benzyladenosine (BAPR, riboside): EC50 = 5 μM against EV71 |
| Quantified Difference | Complete loss of antiviral activity (from EC50 = 5 μM to inactive); selectivity index not calculable |
| Conditions | RD cell-based EV71 replication cytopathic effect (CPE) inhibition assay; compounds tested across a concentration range for both antiviral activity and cytotoxicity |
Why This Matters
This finding is critical for procurement decisions: researchers studying EV71 or enterovirus antivirals must use the riboside form (N6-benzyladenosine), not the 2′-deoxy form, as the latter is proven inactive in this system.
- [1] Tijsma A, et al. Modification of the length and structure of the linker of N6-benzyladenosine modulates its selective antiviral activity against enterovirus 71. Eur J Med Chem. 2016 Mar 23;113:445-455. doi:10.1016/j.ejmech.2016.01.026. View Source
